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Compound of Interest

Compound Name: 7-Bromo-2-methoxyquinoline

Cat. No.: B1339911 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the spectral data for 7-Bromo-2-methoxyquinoline.

Due to the limited availability of published spectral data for this specific compound, this

document presents data for the close structural analog, 7-bromo-2-methoxy-4-methylquinoline,

and offers predicted data for the target compound based on its chemical structure. This

information is intended to serve as a valuable reference for researchers engaged in the

synthesis, characterization, and application of substituted quinolines.

Spectroscopic Data
The following sections summarize the nuclear magnetic resonance (NMR), infrared (IR), and

mass spectrometry (MS) data.

Precise NMR data for 7-bromo-2-methoxyquinoline is not readily available in the public

domain. The following tables provide data for the closely related analog, 7-bromo-2-methoxy-4-

methylquinoline. This data can be used as a reference for predicting the spectral characteristics

of 7-bromo-2-methoxyquinoline.

Table 1: ¹H NMR Spectral Data of 7-Bromo-2-methoxy-4-methylquinoline
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Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Number of
Protons

Assignment

Data not

available

Table 2: ¹³C NMR Spectral Data of 7-Bromo-2-methoxy-4-methylquinoline

Chemical Shift (δ) ppm Assignment

Data not available

Note: Specific ¹H and ¹³C NMR data for 7-bromo-2-methoxy-4-methylquinoline were not found

in the searched literature. Researchers synthesizing this compound would need to perform

NMR analysis for full characterization.

The following table outlines the expected characteristic infrared absorption bands for 7-Bromo-
2-methoxyquinoline based on its functional groups.

Table 3: Predicted IR Spectral Data for 7-Bromo-2-methoxyquinoline

Wavenumber (cm⁻¹) Vibration Functional Group

3100-3000 C-H Stretch Aromatic

2950-2850 C-H Stretch -OCH₃

1620-1580 C=C Stretch Aromatic Ring

1500-1400 C=C Stretch Aromatic Ring

1250-1200 C-O Stretch Aryl Ether

1050-1000 C-Br Stretch Aryl Bromide

900-675 C-H Bend Aromatic (out-of-plane)
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The mass spectrometry data provides information about the molecular weight and isotopic

distribution of the molecule.

Table 4: Predicted Mass Spectrometry Data for 7-Bromo-2-methoxyquinoline

Parameter Value

Molecular Formula C₁₀H₈BrNO

Molecular Weight 237.08 g/mol

Exact Mass [M]⁺ 236.9835 u

Exact Mass [M+H]⁺ 237.9913 u

Isotopic Pattern

Due to the presence of bromine, a characteristic

M and M+2 isotopic pattern with approximately

equal intensity is expected.

Expected Fragmentation: The primary fragmentation pathways would likely involve the loss of

the methoxy group (•OCH₃), followed by the loss of a hydrogen cyanide (HCN) molecule from

the quinoline ring.

Experimental Protocols
The following are detailed, representative methodologies for the acquisition of the spectral

data.

Sample Preparation: Approximately 5-10 mg of the purified 7-Bromo-2-methoxyquinoline
sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a

standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an

internal standard (δ = 0.00 ppm).

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz NMR

spectrometer.

¹H NMR Acquisition: The ¹H NMR spectrum is acquired with a pulse angle of 30-45 degrees,

a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. Typically, 16 to 64

scans are accumulated for a good signal-to-noise ratio.
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¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired with proton decoupling. A pulse

angle of 30 degrees, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2

seconds are used. Several hundred to several thousand scans may be required to obtain a

spectrum with an adequate signal-to-noise ratio.

Data Processing: The raw data (Free Induction Decay - FID) is processed by applying a

Fourier transform, followed by phase and baseline correction.

Sample Preparation: A small amount of the solid sample is placed on the diamond crystal of

an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared

by grinding a small amount of the sample with dry potassium bromide and pressing the

mixture into a thin transparent disk.

Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR)

spectrometer.

Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. A

background spectrum of the empty sample holder (or pure KBr pellet) is first recorded and

automatically subtracted from the sample spectrum. Typically, 16 to 32 scans are co-added

to improve the signal-to-noise ratio.

Data Processing: The resulting interferogram is converted to a spectrum (transmittance vs.

wavenumber) via a Fourier transform.

Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g.,

methanol or acetonitrile), typically at a concentration of 1-10 µg/mL.

Instrumentation: A high-resolution mass spectrometer (e.g., a Time-of-Flight (TOF) or

Orbitrap mass spectrometer) equipped with an Electrospray Ionization (ESI) source is

commonly used.

Acquisition: The sample solution is introduced into the ESI source at a flow rate of 5-10

µL/min. The analysis is performed in positive ion mode to detect the [M+H]⁺ ion. The mass

spectrum is acquired over a mass-to-charge (m/z) range that includes the expected

molecular ion, for instance, m/z 50-500.
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Data Processing: The acquired mass spectrum is processed to identify the molecular ion

peak and its isotopic pattern. The measured accurate mass is compared with the calculated

theoretical mass to confirm the elemental composition.

Visualization of the Spectroscopic Analysis
Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of

a synthesized compound like 7-Bromo-2-methoxyquinoline.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b1339911?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1339911?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Synthesis & Purification

Spectroscopic Analysis

Data Interpretation & Structure Elucidation

Chemical Synthesis

Purification
(e.g., Chromatography, Recrystallization)

NMR Spectroscopy
(¹H, ¹³C)

Sample Submission

IR Spectroscopy

Sample Submission

Mass Spectrometry

Sample Submission

Data Processing

Spectral Interpretation

Structure Confirmation

Click to download full resolution via product page

Caption: General workflow for spectroscopic analysis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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